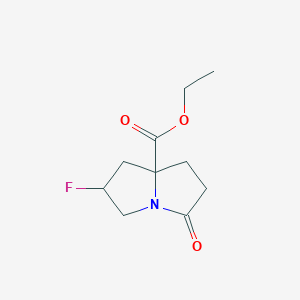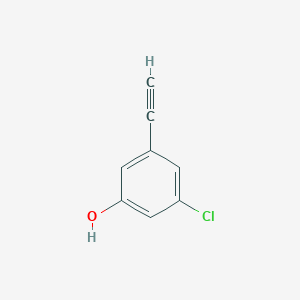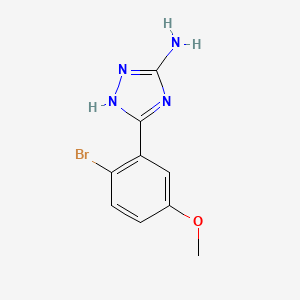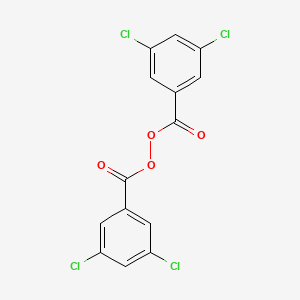
Peroxide, bis(3,5-dichlorobenzoyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, bis(3,5-dichlorobenzoyl) is an organic peroxide with the molecular formula C14H6Cl4O4. It is a diacyl peroxide, which means it contains two acyl groups connected by a peroxide linkage. This compound is known for its use as a radical initiator in polymerization reactions and as a crosslinking agent in the production of silicone rubber .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Peroxide, bis(3,5-dichlorobenzoyl) can be synthesized by reacting 3,5-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically takes place in an organic solvent such as toluene or benzene, and the temperature is maintained at a low level to prevent decomposition of the peroxide .
Industrial Production Methods: In industrial settings, the production of peroxide, bis(3,5-dichlorobenzoyl) involves the use of large-scale reactors where the reactants are mixed and the reaction is carefully controlled to ensure safety and efficiency. The product is then purified through crystallization or distillation to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Peroxide, bis(3,5-dichlorobenzoyl) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can initiate polymerization reactions or crosslinking processes in various materials .
Common Reagents and Conditions: The decomposition of peroxide, bis(3,5-dichlorobenzoyl) can be triggered by heat, light, or the presence of certain catalysts. Common reagents used in these reactions include solvents like benzene or toluene, and bases such as sodium hydroxide .
Major Products Formed: The major products formed from the decomposition of peroxide, bis(3,5-dichlorobenzoyl) are free radicals, which can further react to form polymers or crosslinked networks in materials like silicone rubber .
Wissenschaftliche Forschungsanwendungen
Peroxide, bis(3,5-dichlorobenzoyl) has a wide range of applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, which are essential in the production of various plastics and resins. Additionally, it serves as a crosslinking agent in the manufacturing of silicone rubber, providing enhanced mechanical properties and stability .
In the field of biology and medicine, peroxide, bis(3,5-dichlorobenzoyl) is used in the synthesis of certain pharmaceuticals and as a reagent in biochemical studies. Its ability to generate free radicals makes it valuable in studying oxidative stress and related cellular processes .
Wirkmechanismus
The mechanism of action of peroxide, bis(3,5-dichlorobenzoyl) involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, such as polymerization or crosslinking. The molecular targets and pathways involved depend on the specific application and the nature of the materials being processed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Benzoyl peroxide
- Di(2,4-dichlorobenzoyl) peroxide
- Dicumyl peroxide
Comparison: Peroxide, bis(3,5-dichlorobenzoyl) is unique in its ability to generate free radicals at relatively low temperatures compared to other peroxides like benzoyl peroxide and dicumyl peroxide. This makes it particularly useful in applications where temperature-sensitive materials are involved. Additionally, its specific structure allows for selective reactivity, making it a preferred choice in certain polymerization and crosslinking processes .
Eigenschaften
CAS-Nummer |
92167-17-4 |
|---|---|
Molekularformel |
C14H6Cl4O4 |
Molekulargewicht |
380.0 g/mol |
IUPAC-Name |
(3,5-dichlorobenzoyl) 3,5-dichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl4O4/c15-9-1-7(2-10(16)5-9)13(19)21-22-14(20)8-3-11(17)6-12(18)4-8/h1-6H |
InChI-Schlüssel |
DBZUJSZLTDZRCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)
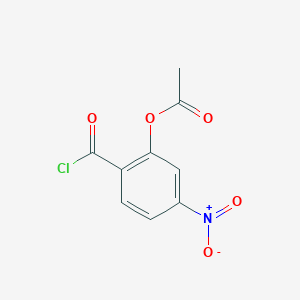

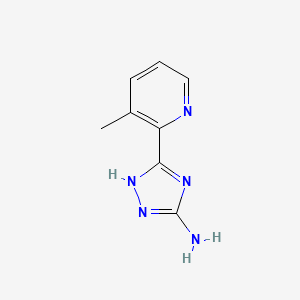
![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
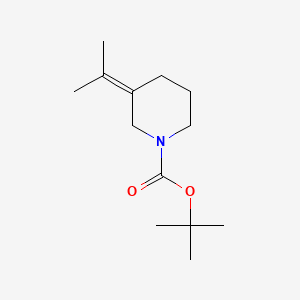
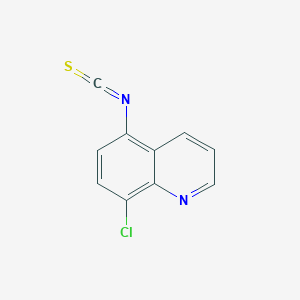
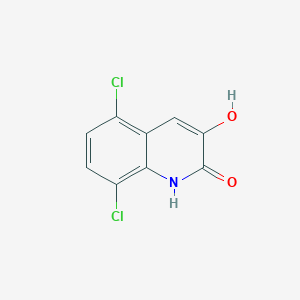
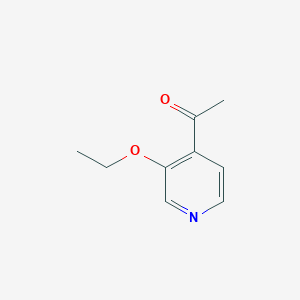

![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)
